molecular formula C21H16N4O2S B11973097 2-{2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11973097
M. Wt: 388.4 g/mol
InChI Key: NWJXJEMWLGPXLU-UHFFFAOYSA-N
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Description

2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines a triazoloquinoline moiety with an isoindole-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE apart from similar compounds is its unique combination of the triazoloquinoline and isoindole-dione moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H16N4O2S/c1-13-12-18-22-23-21(25(18)17-9-5-4-6-14(13)17)28-11-10-24-19(26)15-7-2-3-8-16(15)20(24)27/h2-9,12H,10-11H2,1H3

InChI Key

NWJXJEMWLGPXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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